molecular formula C6H5NOS B2617819 4-Ethynyl-3-methoxy-1,2-thiazole CAS No. 2163673-46-7

4-Ethynyl-3-methoxy-1,2-thiazole

Cat. No. B2617819
CAS RN: 2163673-46-7
M. Wt: 139.17
InChI Key: OHSUONDDMBUGBV-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methoxy-1,2-thiazole is a chemical compound with a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . The thiazole ring is an important component in many biologically active compounds and drugs . The compound has a molecular weight of 139.18 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . The InChI code for this compound is 1S/C6H5NOS/c1-3-5-4-9-7-6 (5)8-2/h1,4H,2H3 .

Scientific Research Applications

Fluorescence Properties

A study on thiazole-based fluorophores, including 4-ethoxy-1,3-thiazole derivatives, revealed their promising photophysical properties, such as high quantum yields despite the presence of typically fluorescence-quenching nitro groups. These findings suggest potential applications in designing fluorescent dyes and molecular probes for various scientific and technological purposes (Habenicht et al., 2015).

Corrosion Inhibition

Research on thiazole derivatives, including 2-Methoxy-1,3-thiazole, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds adsorb onto the metal surface, reducing corrosion rates, which is critical for extending the lifespan of metal structures and components in industrial applications (Khaled & Amin, 2009).

Synthesis of Novel Compounds

Thiazole derivatives, including those related to 4-Ethynyl-3-methoxy-1,2-thiazole, have been synthesized and evaluated for various biological activities. These compounds serve as crucial intermediates in the development of new pharmaceuticals and materials with potential applications in healthcare and technology (Gür et al., 2017).

Antimicrobial Activities

Thiazole Schiff bases, derived from thiazole compounds, have shown promising anti-biofilm and antibacterial activities against various microbial strains. These findings highlight the potential of thiazole derivatives in developing new antimicrobial agents to combat resistant bacteria and biofilm-associated infections (More et al., 2014).

Future Directions

Thiazoles, including 4-Ethynyl-3-methoxy-1,2-thiazole, have diverse biological activities and are found in many potent biologically active compounds . This suggests that they may have potential for further exploration and development in various fields of medicinal chemistry.

properties

IUPAC Name

4-ethynyl-3-methoxy-1,2-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c1-3-5-4-9-7-6(5)8-2/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSUONDDMBUGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC=C1C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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